Bisindolylmaleimide I is a cell-permeable, competitive protein kinase C (PKC) inhibitor widely employed as a biological reagent in scientific research. [] While initially believed to be a highly specific PKC inhibitor, studies have revealed that Bisindolylmaleimide I can inhibit other proteins, including some not known to bind ATP. [] This observation suggests a more complex mechanism of action beyond solely targeting ATP-binding sites.
Bisindolylmaleimide I belongs to the class of bisindolylmaleimides, which are derived from the indole skeleton. The compound is primarily synthesized from readily available indole derivatives and maleimide precursors. Its structure comprises two indole units linked through a maleimide moiety, which is crucial for its biological activity.
The synthesis of Bisindolylmaleimide I has evolved through various methodologies, with notable advancements in efficiency and yield.
The molecular structure of Bisindolylmaleimide I is characterized by:
The presence of nitrogen atoms in the indole rings and the carbonyl group in the maleimide enhances its reactivity and biological activity.
Bisindolylmaleimide I participates in various chemical reactions that underline its utility in medicinal chemistry:
These reactions are typically characterized by their reliance on strong bases and specific solvents to optimize product formation.
The mechanism of action for Bisindolylmaleimide I primarily revolves around its role as a protein kinase C inhibitor:
Studies have shown that Bisindolylmaleimide I's inhibitory effects can vary based on concentration and cellular context .
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are commonly employed to confirm the identity and purity of Bisindolylmaleimide I.
Bisindolylmaleimide I has several significant applications in scientific research:
Bisindolylmaleimide I (GF109203X) was originally characterized as a protein kinase C (PKC) inhibitor, but proteome-wide affinity profiling revealed a broader target spectrum. Using functional immobilization of bisindolylmaleimide analogues combined with affinity chromatography and mass spectrometry, researchers identified >20 cellular binding proteins beyond PKC. This chemoproteomic approach captured known PKC isoforms and uncovered novel targets, including:
Table 1: Novel Cellular Targets of Bisindolylmaleimide I Identified via Affinity Proteomics
Target Class | Specific Proteins | Validation Method |
---|---|---|
Protein Kinases | Ste20-related kinase, CDK2 | In vitro binding assays |
Non-Kinase Enzymes | Adenosine kinase, Quinone reductase type 2 | Activity assays |
Regulatory Kinases | Ribosomal S6 protein kinase 1 (RSK1) | Activation-dependent binding |
The study demonstrated that immobilized bisindolylmaleimide III selectively interacted with PKCα or RSK1 only after kinase activation, highlighting the method's ability to capture conformation-dependent interactions [1] [2]. Target identification reliability was confirmed through dose-dependent competition experiments and correlation of binding affinities with functional IC₅₀ values [1] [6].
While initially marketed as a pan-PKC inhibitor, detailed profiling revealed significant isoform selectivity differences for Bisindolylmaleimide I:
Table 2: Isoform-Selective Inhibition of PKC by Bisindolylmaleimide I
PKC Isoform | IC₅₀ (nM) | Relative Potency | Validation Method |
---|---|---|---|
PKCα | 20 | High | In vitro kinase assays |
PKCβI | 17 | High | In vitro kinase assays |
PKCβII | 16 | High | In vitro kinase assays |
PKCγ | 20 | High | In vitro kinase assays |
PKCδ | 14 | High | Cell-based phosphorylation |
PKCε | 22 | High | Cell-based phosphorylation |
PKA | 2,000 | Low | Competitive binding assays |
Bisindolylmaleimide I exhibits classical PKC isoform selectivity with low nanomolar potency against conventional PKCs (α, βI, βII, γ) but shows ≈100-fold lower activity against Protein Kinase A (PKA) [3] [7] [9]. This selectivity profile stems from its ATP-competitive mechanism, where it binds the conserved ATP-binding cleft with higher affinity for PKC isoforms than other AGC-family kinases [3] [9]. The inhibitor's binding mode was confirmed through kinetic analyses showing competitive inhibition with respect to ATP (Kᵢ = 14 ± 3 nM) [3].
Beyond the kinome, Bisindolylmaleimide I demonstrates significant off-target engagement with unexpected cellular targets:
These off-target interactions were initially overlooked in recombinant kinase panel screens but became apparent through cellular proteomics approaches [6]. The binding to non-kinase targets demonstrates that bisindolylmaleimides exhibit polypharmacology beyond their intended kinase inhibition, which may contribute to their cellular effects in experimental systems [1] [6] [10].
The selectivity profile of Bisindolylmaleimide I is governed by molecular recognition features in the ATP-binding pocket:
Fluorescence resonance energy transfer (FRET) studies using PKCα-substrate complexes demonstrated that substrate affinity inversely correlates with kinase-specific activity. High-affinity substrates (e.g., pseudosubstrate peptides) suppress phosphorylation of lower-affinity counterparts, explaining why minor structural modifications significantly impact functional inhibition [5]. The activation-dependent binding observed for RSK1 and PKCα further highlights the conformational sensitivity of bisindolylmaleimide interactions [1].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7